4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid
CAS No.: 4144-70-1
Cat. No.: VC8114620
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid - 4144-70-1](/images/structure/VC8114620.png)
Specification
CAS No. | 4144-70-1 |
---|---|
Molecular Formula | C10H11N3O2 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 4-(benzotriazol-2-yl)butanoic acid |
Standard InChI | InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2,(H,14,15) |
Standard InChI Key | MBYDJZFBIGPCLI-UHFFFAOYSA-N |
SMILES | C1=CC2=NN(N=C2C=C1)CCCC(=O)O |
Canonical SMILES | C1=CC2=NN(N=C2C=C1)CCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 4-(2H-benzo[d][1,2,] triazol-2-yl)butanoic acid is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol . The structure features a benzotriazole group (a fused bicyclic system containing two benzene rings and a triazole) attached via a methylene bridge to a four-carbon carboxylic acid chain. X-ray crystallography of analogous compounds demonstrates that the triazole ring adopts a planar conformation, while the butanoic acid chain exhibits rotational flexibility .
Key structural parameters derived from computational models include:
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Dihedral angle between benzotriazole and carboxyl groups: 112°–118°
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pKa of carboxylic acid group: ~4.7 (predicted)
Comparative analysis with its ethyl ester derivative (CAS 69218-53-7) reveals how esterification increases hydrophobicity (LogP 2.95 vs. 1.82) while retaining the core benzotriazole pharmacophore .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The standard synthesis route involves a three-step process:
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Benzotriazole alkylation: 2H-benzotriazole reacts with 4-bromobutyronitrile in DMF at 80°C to form 4-(2H-benzo[d][1,2,] triazol-2-yl)butyronitrile .
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Hydrolysis: The nitrile group undergoes acidic hydrolysis (H₂SO₄, H₂O, reflux) to yield the carboxylic acid .
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Purification: Crystallization from ethanol/water mixtures achieves >98% purity .
Yield optimization studies show that using phase-transfer catalysts (e.g., tetrabutylammonium bromide) during alkylation improves yields from 68% to 83% .
Industrial Manufacturing
Major suppliers employ continuous flow reactors for large-scale production, with typical batch sizes of 50–100 kg. Key process parameters include:
Parameter | Value | Source |
---|---|---|
Reaction temperature | 75–85°C | |
Pressure | Atmospheric | |
Catalyst loading | 0.5 mol% TBAB | |
Annual production | 500–700 kg (global) |
Shanghai JiYi Biotechnology and AstaTech Inc. dominate the market, offering the compound at $192–384/g depending on quantity .
Physicochemical Properties
Experimental data from multiple sources characterize the compound as:
Property | Value | Method | Source |
---|---|---|---|
Melting point | 162–164°C | DSC | |
Solubility (water) | 2.1 mg/mL (25°C) | Shake-flask | |
λmax (UV-Vis) | 278 nm (ε = 12,400) | Spectroscopy | |
Stability (25°C) | >24 months | Accelerated testing |
The carboxylic acid group enables salt formation, with sodium and potassium salts showing improved aqueous solubility (>50 mg/mL) .
Pharmacological Applications
Protein Kinase CK2 Inhibition
Structural analogs of this compound demonstrate nanomolar inhibition constants (Ki = 38–42 nM) against CK2, a kinase implicated in cancer and inflammatory diseases . Docking studies reveal:
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Benzotriazole moiety occupies the ATP-binding pocket
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Butanoic acid chain forms hydrogen bonds with Asp156 and Val116 residues
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Brominated derivatives show enhanced activity (IC₅₀ = 0.9 μM vs. 4.2 μM for parent compound)
Supplier | Purity | Price ($/g) | Capacity (kg/yr) |
---|---|---|---|
AstaTech Inc. | 98% | 192–384 | 200 |
ShenZhen Trendseen Biological Tech | 97% | 210–400 | 150 |
Shanghai JiYi Biotechnology | 95% | 180–350 | 120 |
Energy Chemical | 90% | 150–300 | 80 |
Beijing Solarbio Science | 98% | 220–420 | 60 |
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